molecular formula C9H14ClF2N B1435151 2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride CAS No. 2095410-82-3

2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride

Cat. No.: B1435151
CAS No.: 2095410-82-3
M. Wt: 209.66 g/mol
InChI Key: MCHIYXGXDYBAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,2’-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride is a synthetic compound known for its unique structural features and potential applications in various fields of scientific research. The compound is characterized by the presence of a spirocyclic framework, which imparts significant stability and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,2’-Difluoro-8-azaspiro[bicyclo[321]octane-3,1’-cyclopropane] hydrochloride typically involves multiple steps, starting from readily available precursorsCommon synthetic routes may involve cyclization reactions, nucleophilic substitutions, and fluorination reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2’,2’-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives .

Scientific Research Applications

2’,2’-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,2’-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3’-Cyclopropyl-2’,2’-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride
  • 2’,2’-Difluoro-3’-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride

Uniqueness

Compared to similar compounds, 2’,2’-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride stands out due to its specific difluoro substitution pattern and spirocyclic structure, which confer unique reactivity and stability. These features make it a valuable compound for various research applications .

Properties

IUPAC Name

1',1'-difluorospiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N.ClH/c10-9(11)5-8(9)3-6-1-2-7(4-8)12-6;/h6-7,12H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHIYXGXDYBAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(CC1N2)CC3(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride
Reactant of Route 2
Reactant of Route 2
2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride
Reactant of Route 3
Reactant of Route 3
2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride
Reactant of Route 4
2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride
Reactant of Route 5
2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride
Reactant of Route 6
2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.